2C-TFM (hydrochloride)
Overview
Description
2C-TFM (hydrochloride), also known as 2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine, is a psychedelic phenethylamine belonging to the 2C family. It was first synthesized in the laboratory of David E. Nichols. This compound is known for its potent hallucinogenic and entheogenic effects, which are attributed to its action on serotonin receptors in the brain .
Mechanism of Action
Target of Action
The primary target of 2C-TFM Hydrochloride is the 5-HT2A serotonin receptor in the brain . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness.
Mode of Action
2C-TFM Hydrochloride acts as an agonist for the 5-HT2A serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2C-TFM Hydrochloride binds to the 5-HT2A receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness. The compound’s interaction with its target leads to a change in the receptor’s behavior, resulting in the hallucinogenic and entheogenic effects associated with 2C-TFM Hydrochloride .
Biochemical Pathways
The biochemical pathways affected by 2C-TFM Hydrochloride are those related to the serotonin system . By acting as an agonist at the 5-HT2A receptor, 2C-TFM Hydrochloride can influence various downstream effects, such as altering mood, perception, and cognitive processes.
Result of Action
The result of 2C-TFM Hydrochloride’s action is the production of psychedelic (hallucinogenic/entheogenic) effects . These effects are reported to last between 5 and 7 hours . It is considered to be one of the strongest 2C variations .
Biochemical Analysis
Biochemical Properties
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride interacts with the serotonin (5-HT) receptor subtypes 5-HT 2A and 5-HT 2C . The nature of these interactions is characterized by the compound’s ability to displace radiolabelled ketanserin from 5-HT 2A/C receptors .
Cellular Effects
The cellular effects of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride are primarily mediated through its action on the 5-HT 2A and 5-HT 2C receptors . This interaction influences cell function, including impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride is likely to result from its action as a 5-HT 2A serotonin receptor agonist in the brain . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2C-TFM (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,5-dimethoxy-4-(trifluoromethyl)phenylmethanol.
Oxidation: The phenylmethanol is then oxidized to form 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine to form 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine.
Hydrochloride Formation: Finally, the phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for 2C-TFM (hydrochloride) are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2C-TFM (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2C-TFM (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology
Comparison with Similar Compounds
2C-TFM (hydrochloride) is unique among the 2C family due to its trifluoromethyl substitution, which significantly increases its potency. Similar compounds include:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Known for its moderate hallucinogenic effects.
2C-I (4-iodo-2,5-dimethoxyphenethylamine): Noted for its visual and auditory hallucinations.
2C-E (4-ethyl-2,5-dimethoxyphenethylamine): Recognized for its intense and long-lasting psychedelic effects
Properties
IUPAC Name |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYDXSVFVEQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159277-13-1 | |
Record name | 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7EUD382AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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